4-Cbz-amino-2-Boc-amino-butyric acid, also known by its IUPAC name (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is a compound classified under amino acids and their derivatives. It possesses the CAS number 214852-60-5 and the molecular formula with a molecular weight of approximately 352.39 g/mol . This compound is primarily utilized in pharmaceutical research and synthesis, particularly in the development of peptide-based drugs.
The synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity. For instance, reactions are typically conducted at room temperature to moderate temperatures depending on the stability of reactants.
The molecular structure of 4-Cbz-amino-2-Boc-amino-butyric acid features a butyric acid backbone with two distinct amino groups protected by benzyloxycarbonyl and tert-butoxycarbonyl groups.
CC(C)(C)OC(=O)NCC[C@@H](NC(=O)OCC1=CC=CC=C1)C(=O)O
.X-ray crystallography or NMR spectroscopy can be employed to confirm the three-dimensional arrangement of atoms within the molecule, providing insights into its conformational flexibility.
4-Cbz-amino-2-Boc-amino-butyric acid participates in various chemical reactions typical of amino acids:
These reactions are crucial for developing peptide-based therapeutics where precise control over the sequence and structure is required .
The mechanism of action of 4-Cbz-amino-2-Boc-amino-butyric acid is primarily related to its role as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity through:
Quantitative structure-activity relationship (QSAR) studies may provide further insights into how modifications to this compound affect its biological efficacy.
4-Cbz-amino-2-Boc-amino-butyric acid has several applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5